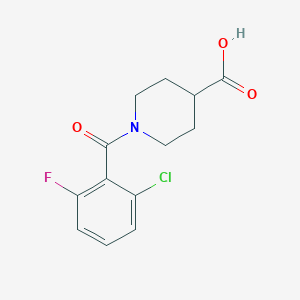![molecular formula C26H26ClN3O5 B254333 ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate, commonly known as CC-115, is a small molecule inhibitor of two protein kinases, mTOR and DNA-PK. The compound has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases.
Scientific Research Applications
CC-115 has been extensively studied in preclinical models of various cancers, including breast, lung, and prostate cancer. In these studies, CC-115 has been shown to inhibit the growth and proliferation of cancer cells by blocking the mTOR and DNA-PK pathways. CC-115 has also shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
CC-115 inhibits the activity of two protein kinases, mTOR and DNA-PK. mTOR is a key regulator of cell growth and metabolism, while DNA-PK is involved in DNA repair and maintenance. By inhibiting these pathways, CC-115 blocks the growth and proliferation of cancer cells and modulates the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
CC-115 has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and tissue distribution. The compound has also demonstrated a dose-dependent inhibition of mTOR and DNA-PK activity in various cell lines and animal models. In addition, CC-115 has been shown to induce apoptosis and cell cycle arrest in cancer cells, and modulate the immune response in autoimmune diseases.
Advantages and Limitations for Lab Experiments
CC-115 has several advantages for lab experiments, including its high potency and selectivity for mTOR and DNA-PK inhibition, as well as its favorable pharmacokinetic profile. However, the compound also has some limitations, such as its relatively short half-life and potential off-target effects.
Future Directions
There are several future directions for the development of CC-115. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is the development of CC-115 derivatives with improved pharmacokinetic properties and potency. Finally, CC-115 could also be explored as a potential treatment for other diseases, such as neurodegenerative disorders and metabolic diseases.
In conclusion, CC-115 is a promising small molecule inhibitor of mTOR and DNA-PK with potential applications in cancer and autoimmune diseases. The compound has shown favorable pharmacokinetic and pharmacodynamic properties in preclinical studies, and there are several future directions for its development.
Synthesis Methods
The synthesis of CC-115 involves several steps, starting from the commercially available 2-chloro-5-nitrobenzoic acid. The first step is the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-chloro-1-cyclohexyl-2,5-dioxopyrrolidine to form the cyclohexylamine intermediate. This intermediate is then coupled with 3-aminobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product, CC-115.
properties
Product Name |
ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate |
|---|---|
Molecular Formula |
C26H26ClN3O5 |
Molecular Weight |
496 g/mol |
IUPAC Name |
ethyl 3-[[3-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]benzoyl]amino]benzoate |
InChI |
InChI=1S/C26H26ClN3O5/c1-2-35-26(34)17-9-7-11-19(15-17)29-23(31)16-8-6-10-18(14-16)28-22-21(27)24(32)30(25(22)33)20-12-4-3-5-13-20/h6-11,14-15,20,28H,2-5,12-13H2,1H3,(H,29,31) |
InChI Key |
PSQAETUHTZUHMT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC3=C(C(=O)N(C3=O)C4CCCCC4)Cl |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC3=C(C(=O)N(C3=O)C4CCCCC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)





![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)
